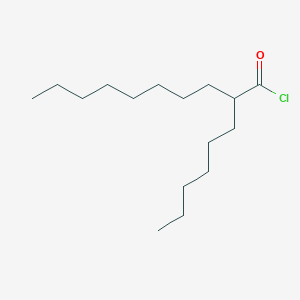

2-hexyldecanoyl Chloride

Description

Significance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. numberanalytics.comchemguide.co.uk They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. chemguide.co.uk This substitution significantly enhances the reactivity of the carbonyl carbon, making acyl chlorides highly effective electrophiles. fiveable.me Their heightened reactivity makes them pivotal intermediates in organic synthesis, serving as a gateway to the formation of a wide array of other carbonyl-containing compounds. numberanalytics.comfiveable.me

The primary importance of acyl chlorides lies in their role as acylating agents, which are used to introduce an acyl group (R-CO-) into a molecule. numberanalytics.comiitk.ac.in They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. fiveable.meacs.org For instance, they react with alcohols to form esters, with amines to produce amides, and with salts of carboxylic acids to yield acid anhydrides. iitk.ac.inwikipedia.org This versatility makes them fundamental building blocks in the synthesis of numerous products, including pharmaceuticals, polymers, and agrochemicals. numberanalytics.comiitk.ac.in Compared to other carboxylic acid derivatives, acyl chlorides are among the most reactive, allowing for transformations that might not be feasible with less reactive precursors. wikipedia.org

Contextualization of Long-Chain Acyl Chlorides in Contemporary Chemical Research

Long-chain acyl chlorides, which possess a lengthy alkyl chain, are of particular interest in modern chemical research. The extended hydrocarbon tail imparts specific physical and chemical properties, such as increased hydrophobicity and altered solubility in organic solvents. arcjournals.orgtandfonline.com These characteristics are crucial in the synthesis of specialized molecules like surfactants, emulsifiers, and complex lipids. lookchem.compjoes.com The modification of polymers and starches with long-chain fatty acid chlorides, for example, can improve thermal stability and hydrophobicity. tandfonline.com

2-Hexyldecanoyl chloride belongs to a specific subset of long-chain acyl chlorides derived from what are known as Guerbet acids. aocs.orgresearchgate.net Guerbet chemistry, developed over a century ago, creates branched-chain alcohols and acids with a unique β-branched structure. atamanchemicals.comresearchgate.net These Guerbet compounds are noted for their liquidity over a wide temperature range, oxidative stability, and low volatility compared to their linear isomers. aocs.orgatamanchemicals.com Consequently, their derivatives, including this compound, are valuable in applications requiring these specific properties, such as in the synthesis of specialized lubricants and cosmetic ingredients. aocs.orgontosight.ai The unique branching pattern influences the physical properties of the final products, making these long-chain acyl chlorides important precursors for advanced materials and biologically active molecules. atamanchemicals.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C16H31ClO |

|---|---|

Molecular Weight |

274.9 g/mol |

IUPAC Name |

2-hexyldecanoyl chloride |

InChI |

InChI=1S/C16H31ClO/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3 |

InChI Key |

MHEDPJJXDOOCQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexyldecanoyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. masterorganicchemistry.com For 2-hexyldecanoyl chloride, this is typically achieved by reacting 2-hexyldecanoic acid with a chlorinating agent. guidechem.compatsnap.com

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reliability and the formation of gaseous byproducts that are easily removed. masterorganicchemistry.comnumberanalytics.comorganicchemistrytutor.com Several sources describe the preparation of this compound by reacting 2-hexyldecanoic acid with thionyl chloride, often in a suitable solvent like dichloromethane (B109758) or dichloroethane. guidechem.compatsnap.comgoogle.com The reaction is typically heated to reflux to ensure completion, with yields reported to be in the range of 91-92%. guidechem.compatsnap.comgoogle.com

Thionyl Chloride-Mediated Activation of 2-Hexyldecanoic Acid

Mechanistic Pathways of Acyl Chloride Formation via Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established mechanism. youtube.comlibretexts.org

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. youtube.comchemtube3d.com

Intermediate Formation: This initial attack forms a chlorosulfite intermediate, which is highly reactive. libretexts.orgchemistrysteps.com This step converts the hydroxyl group into a much better leaving group. libretexts.orgchemistrysteps.com

Chloride Attack: A chloride ion, which can be generated in the reaction mixture, then attacks the carbonyl carbon of the intermediate. masterorganicchemistry.comyoutube.com

Tetrahedral Intermediate Collapse: This leads to the formation of a tetrahedral intermediate which subsequently collapses. chemtube3d.com

Product Formation: The collapse of the intermediate results in the formation of the final acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.comchemtube3d.com The irreversible nature of this step is driven by the loss of these gaseous products from the reaction mixture. chemtube3d.com

Role of Catalysts in Reaction Efficiency (e.g., N,N-Dimethylformamide)

N,N-Dimethylformamide (DMF) is often used as a catalyst to accelerate the conversion of carboxylic acids to acyl chlorides using thionyl chloride. acs.orgnih.govchemicalforums.com

The catalytic role of DMF involves the formation of a highly reactive Vilsmeier reagent (an imidoyl chloride) from the reaction between DMF and the chlorinating agent. nih.govacs.org This reagent is more reactive than thionyl chloride itself and serves as the primary chlorinating species in the catalytic cycle. While effective, the use of DMF with chlorinating agents like thionyl chloride can lead to the formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a byproduct. acs.org Therefore, its presence needs to be carefully monitored. acs.org In the context of this compound synthesis, DMF has been employed as a catalyst in continuous flow systems to enhance reaction rates. rsc.orgrsc.org

While thionyl chloride is common, other reagents can also be used to synthesize acyl chlorides from carboxylic acids. researchgate.netgoogle.com

| Chlorinating Agent | Byproducts | Reactivity & Remarks |

| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gaseous) | Commonly used, good atom economy, byproducts are easily removed. numberanalytics.comrsc.org |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | A milder alternative, often used for sensitive substrates. numberanalytics.comresearchgate.net Reactions can be cleaner. researchgate.net |

| Phosphorus Trichloride (B1173362) (PCl₃) | H₃PO₃ (phosphorous acid) | Another option for synthesis. masterorganicchemistry.comgoogle.comresearchgate.net |

| Phosphorus Pentachloride (PCl₅) ** | POCl₃, HCl | Effective but can require more careful handling due to the nature of the reagent and byproducts. numberanalytics.comresearchgate.net |

| This table provides a comparative overview of common chlorinating agents used in the synthesis of acyl chlorides. |

A patent for the synthesis of ascorbyl tetraisopalmitate mentions the use of phosphorus trichloride to produce this compound with yields around 90-91%. google.com The choice of reagent often depends on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and the desired reaction conditions. numberanalytics.comresearchgate.net

Innovations in Synthetic Process Development

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable manufacturing processes.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. The synthesis of this compound has been successfully adapted to a continuous flow process as part of the synthesis of the ionizable lipid ALC-0315. rsc.orgrsc.orgresearchgate.net

| Parameter | Value | Reference |

| Reactants | 2-Hexyldecanoic acid, Thionyl chloride (1.1 equiv.) | rsc.orgrsc.org |

| Catalyst | N,N-Dimethylformamide (5 mol%) | rsc.orgrsc.org |

| Solvent | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | rsc.orgrsc.org |

| Temperature | 80 °C | rsc.org |

| Residence Time | 20 minutes | rsc.org |

| Yield | Quantitative | rsc.org |

| This table summarizes the optimized conditions for the continuous flow synthesis of this compound. |

Continuous Flow Synthesis of this compound

Reactor Design and Process Optimization in Flow Systems

The continuous flow synthesis of this compound from its corresponding carboxylic acid, 2-hexyldecanoic acid, typically involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride. google.com The design of the reactor system and the optimization of process parameters are critical for achieving high yield, purity, and throughput.

A common reactor setup for this transformation involves a simple tubular or coil reactor, often made of chemically resistant materials like polytetrafluoroethylene (PTFE) or other fluoropolymers. rsc.org The process generally begins with pumping separate streams of the reactants into a T-mixer or micromixer. fu-berlin.dersc.org This ensures efficient and rapid mixing before the combined stream enters the heated reactor zone.

One documented flow synthesis of this compound, as part of a larger multi-step synthesis, provides specific parameters that serve as a baseline for optimization. rsc.orgfu-berlin.dersc.org In this process, a solution of 2-hexyldecanoic acid with a catalytic amount of N,N-dimethylformamide (DMF) in 2-methyltetrahydrofuran (2-MeTHF) is continuously mixed with neat thionyl chloride. rsc.orgfu-berlin.dersc.org The resulting mixture flows through a heated reactor coil. rsc.orgfu-berlin.dersc.org

Key parameters for process optimization in such a system include:

Residence Time: The time the reactants spend in the heated zone of the reactor. It is controlled by the reactor volume and the total flow rate. A residence time of 20 minutes has been shown to be effective. rsc.orgfu-berlin.dersc.org

Temperature: The reaction temperature directly influences the rate of conversion. For the reaction with thionyl chloride, a temperature of 80 °C has been successfully implemented. rsc.orgfu-berlin.dersc.org

Stoichiometry: The molar ratio of the chlorinating agent to the carboxylic acid is a crucial factor. A slight excess of the chlorinating agent (e.g., 1.1 equivalents) is often used to ensure complete conversion of the acid. rsc.orgfu-berlin.dersc.org

Concentration: The concentration of the reactants in the solvent affects reaction kinetics and throughput. A concentration of 1.374 M for 2-hexyldecanoic acid in 2-MeTHF has been reported. rsc.orgfu-berlin.de

The table below summarizes the optimized conditions from a reported continuous flow synthesis of this compound. rsc.orgfu-berlin.dersc.org

| Parameter | Value |

| Reactant 1 | 2-Hexyldecanoic Acid (1.374 M in 2-MeTHF) |

| Catalyst | N,N-Dimethylformamide (DMF) (5 mol%) |

| Reactant 2 | Thionyl Chloride (neat, 1.1 equivalents) |

| Reactor Type | Tubular/Coil Reactor |

| Reactor Volume | 20 mL |

| Mixing | T-piece Mixer |

| Temperature | 80 °C |

| Residence Time | 20 min |

| Flow Rate (Acid Solution) | 0.901 mL/min |

| Flow Rate (Thionyl Chloride) | 0.099 mL/min |

This table is based on data from a continuous flow synthesis of an ionizable lipid, where this compound is a key intermediate. rsc.orgfu-berlin.dersc.org

Optimization studies for similar acyl chloride syntheses in flow systems often explore these variables systematically to maximize conversion and minimize the formation of byproducts. researchgate.net The use of greener solvents like 2-MeTHF is also a key consideration in modern process design, moving away from more hazardous traditional solvents. rsc.orgrsc.org The confined and controlled environment of a flow reactor is particularly advantageous for reactions involving toxic reagents like thionyl chloride or phosgene (B1210022) derivatives, significantly improving the safety profile compared to batch processing. acs.orgacs.org

In-line Analytical Techniques for Reaction Monitoring and Control (e.g., FT-IR)

A significant advantage of continuous flow chemistry is the ability to integrate Process Analytical Technology (PAT) for real-time reaction monitoring and control. mt.com For the synthesis of this compound, in-line Fourier-Transform Infrared (FT-IR) spectroscopy is a particularly powerful tool. acs.orgmt.com

By incorporating an in-line FT-IR probe (such as an Attenuated Total Reflectance, ATR, probe) into the flow path after the reactor, it is possible to continuously monitor the chemical composition of the reaction stream. mt.com This technique works by measuring the absorption of infrared light at specific frequencies that correspond to the vibrational energies of different chemical bonds. mt.com

In the context of converting 2-hexyldecanoic acid to this compound, FT-IR spectroscopy can track the reaction progress by:

Monitoring the disappearance of the reactant: The characteristic carbonyl (C=O) stretch of the carboxylic acid dimer (often seen as a broad band around 1710 cm⁻¹) and monomer will decrease in intensity as the reaction proceeds. fu-berlin.dersc.org

Monitoring the appearance of the product: A new, sharp carbonyl band for the acyl chloride will appear at a higher frequency (typically in the range of 1780-1815 cm⁻¹).

The table below illustrates the typical infrared absorption frequencies for the key functional groups involved in this reaction.

| Compound/Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (Dimer) | C=O Stretch | ~1710 |

| This compound | C=O Stretch | ~1800 |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

This table provides generalized wavenumber ranges for the functional groups of interest.

The real-time data generated by in-line FT-IR allows for rapid process optimization. mt.com Chemists and engineers can quickly assess the impact of changing parameters like temperature, flow rate, or reagent stoichiometry on the reaction outcome without the need for time-consuming offline sampling and analysis by methods like HPLC or GC. acs.orgamericanpharmaceuticalreview.com For instance, if the FT-IR spectrum shows incomplete conversion of the starting carboxylic acid, the residence time can be increased (by decreasing the flow rate) or the temperature can be elevated, with the results being visible within minutes. acs.org

This continuous monitoring ensures that the reaction runs consistently at the desired conversion rate, leading to a more stable and efficient manufacturing process. mt.com It also helps in identifying any process deviations or upsets in real-time, allowing for immediate corrective action. mt.com

Reactivity and Mechanistic Studies of 2 Hexyldecanoyl Chloride

Core Reactivity Profile: Nucleophilic Acyl Substitution

The reactivity of 2-hexyldecanoyl chloride is fundamentally governed by the principles of nucleophilic acyl substitution. This class of reactions involves the replacement of a leaving group on an acyl compound with a nucleophile. masterorganicchemistry.comchemistrytalk.org In the case of this compound, the chloride ion serves as the leaving group.

The carbonyl group (C=O) in this compound is characterized by a significant partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. This polarization arises from the higher electronegativity of oxygen compared to carbon. futurelearn.com The presence of the highly electronegative chlorine atom attached to the carbonyl carbon further enhances its electrophilic character by withdrawing electron density through the inductive effect. futurelearn.comresosir.com This increased electrophilicity makes the carbonyl carbon a prime target for attack by electron-rich species known as nucleophiles. futurelearn.com

The general mechanism for nucleophilic acyl substitution proceeds in two main steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. futurelearn.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is often unstable. The double bond between the carbon and oxygen reforms, leading to the expulsion of the leaving group, which in this case is the chloride ion (Cl-). futurelearn.comlibretexts.org

The rate and outcome of nucleophilic acyl substitution reactions involving this compound are influenced by both steric and electronic factors.

Steric Factors: The presence of the bulky 2-hexyldecyl group attached to the carbonyl carbon creates steric hindrance. youtube.comnumberanalytics.com This bulkiness can impede the approach of the nucleophile to the electrophilic carbonyl carbon, potentially slowing down the reaction rate compared to less hindered acyl chlorides. youtube.comlibretexts.org The degree of steric hindrance can affect the accessibility of the reactive site, thereby influencing reaction rates and yields. numberanalytics.com

Electronic Factors: The electron-withdrawing nature of the chlorine atom significantly increases the electrophilicity of the carbonyl carbon, making this compound highly reactive towards nucleophiles. futurelearn.comlibretexts.org Alkyl groups, like the hexyldecyl group, are generally considered electron-donating. scispace.com However, the powerful inductive effect of the chlorine atom dominates, rendering the carbonyl carbon highly susceptible to nucleophilic attack. futurelearn.comresosir.com The delocalization of lone pair electrons from the chlorine atom to the carbonyl carbon via resonance is generally poor due to orbital mismatch between the carbon 2p and chlorine 3p orbitals, which contributes to the high electrophilicity of acid chlorides. libretexts.orglibretexts.org

Esterification Reactions

A significant application of the reactivity of this compound is in the synthesis of esters, a process known as esterification. This reaction involves the treatment of an alcohol with this compound, where the alcohol acts as the nucleophile. orgoreview.comlibretexts.org

This compound is utilized in the synthesis of complex esters, such as the monoesters of diols. For instance, it can be reacted with diols like 1,6-hexanediol (B165255) to produce the corresponding monoester. rsc.orgrsc.org This reaction is a key step in the synthesis of certain functional lipids. rsc.org The reaction of L-ascorbic acid with this compound in the presence of an acid-binding agent is another example, leading to the formation of vitamin C tetraisopalmitate. google.compatsnap.com

When reacting this compound with substrates containing multiple hydroxyl groups (polyols), such as diols or sugars, the issue of regioselectivity arises. rsc.org This refers to the preferential reaction of the acyl chloride with one hydroxyl group over another. The different hydroxyl groups on a polyol substrate can exhibit varying reactivities due to steric and electronic differences. nih.gov For example, in the acylation of cholic acid derivatives, the reactivity of secondary hydroxyl groups was found to follow the order C3 > C12 > C7. nih.gov Achieving selective acylation of a specific hydroxyl group is a common challenge in carbohydrate chemistry. nih.gov The choice of catalyst and reaction conditions can significantly influence which hydroxyl group is acylated. rsc.orguni-muenchen.de

Optimizing the yield and selectivity of esterification reactions involving this compound is crucial for efficient synthesis. Several factors can be adjusted to achieve the desired outcome.

In the monoacylation of 1,6-hexanediol, it was found that using an excess of the diol could improve the selectivity for the monoester over the di-ester by-product. rsc.org The choice of base can also be critical; for example, using certain amines like diisopropylethylamine and triethylamine (B128534) led to reactor fouling due to the low solubility of their hydrochloride salts. rsc.org

A study on the continuous flow synthesis of a monoester from 1,6-hexanediol and this compound investigated the optimization of reaction conditions. rsc.orgrsc.org The results indicated that adjusting the equivalents of the diol was a key factor in maximizing selectivity. rsc.org

Table 1: Optimization of 1,6-Hexanediol Monoacylation rsc.orgrsc.org

| Equivalents of 1,6-Hexanediol | Monoester Selectivity (%) (with N-Methylimidazole) | Monoester Selectivity (%) (without base) |

| 1.0 | 25 | 36 |

| 1.2 | 29 | Not Determined |

| 3.0 | Optimal trade-off | Not Determined |

Data based on crude reaction mixture analysis. rsc.org

The reaction temperature and time are also critical parameters. For instance, the formation of this compound from 2-hexyldecanoic acid and thionyl chloride was optimized by heating at 80 °C for a specific residence time in a flow reactor. rsc.orgrsc.org The use of a catalyst, such as DMF, can also accelerate the reaction. rsc.org The choice of solvent is another important consideration, with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) being explored as alternatives to halogenated solvents. rsc.org

Synthesis of Complex Esters (e.g., Monoesters of Diols)

Amidation Reactions

Amidation reactions involving this compound are fundamental in synthesizing complex organic molecules, particularly N-substituted amides and functionalized heterocyclic systems.

Formation of N-Substituted Amides

The reaction of this compound with primary or secondary amines is a robust method for forming N-substituted amides. This transformation proceeds through a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

A proton is then removed from the nitrogen atom, typically by another molecule of the amine acting as a base, to yield the final N-substituted 2-hexyldecanamide and an ammonium (B1175870) chloride salt. The reaction is generally rapid and exothermic. The use of a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can also be employed to neutralize the hydrogen chloride byproduct without consuming the primary amine reactant.

The general scheme for this reaction is as follows:

Step 1: Nucleophilic Attack: The amine attacks the carbonyl carbon of this compound.

Step 2: Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Step 3: Elimination of Chloride: The carbonyl group is reformed, and the chloride ion is expelled.

Step 4: Deprotonation: A base removes a proton from the nitrogen to give the neutral amide product.

This method is highly versatile, allowing for the synthesis of a wide array of amides by varying the amine substrate.

Application in the Functionalization of Heterocyclic Compounds (e.g., Thiophene (B33073) Derivatives)

The reactivity of this compound extends to the acylation of heterocyclic compounds, such as thiophene. Thiophene and its derivatives can undergo acylation, typically under Friedel-Crafts conditions or through other catalytic methods, to introduce the 2-hexyldecanoyl group onto the heterocyclic ring. google.comgoogle.com This functionalization is significant for modifying the electronic and physical properties of the heterocycle, which is a common scaffold in materials science and medicinal chemistry.

For instance, the acylation of thiophene predominantly occurs at the C2 position due to the higher stability of the cationic intermediate formed during the electrophilic substitution. The reaction can be catalyzed by various Lewis acids, such as aluminum chloride or stannic chloride. google.com Furthermore, multicomponent reactions involving acyl chlorides, ammonium thiocyanate, and other reagents provide a facile, one-pot synthesis route to highly substituted thiophene derivatives. nih.gov The introduction of the long, branched alkyl chain from this compound can be used to enhance the solubility of thiophene-based polymers or to modulate the biological activity of thiophene-containing molecules.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic systems. This compound, as an acylating agent, is subject to the principles and limitations of this reaction class.

Electrophilic Aromatic Acylation with Organometallic Catalysis (e.g., with 6-Bromoazulene)

Azulene (B44059) and its derivatives are known to undergo electrophilic substitution reactions, including Friedel-Crafts acylation, preferentially at the 1- and 3-positions of the five-membered ring. mdpi.comnih.govwikipedia.org This reactivity is a consequence of the electronic structure of the azulene nucleus, which can be described as a fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation. wikipedia.org

The Friedel-Crafts acylation of a substituted azulene, such as 6-bromoazulene, with this compound would be expected to proceed in the presence of a suitable Lewis acid or organometallic catalyst. The reaction involves the generation of a bulky 2-hexyldecanoyl acylium ion, which then acts as the electrophile. This electrophile would attack the electron-rich five-membered ring of the azulene core. While specific catalytic systems for this exact transformation are not detailed, various Lewis acids (e.g., AlCl₃, SnCl₄) and organometallic compounds have been shown to effectively catalyze Friedel-Crafts reactions on a wide range of aromatic and heterocyclic substrates. mdpi.combeilstein-journals.orgresearchgate.net The choice of catalyst can be critical for achieving high yield and regioselectivity, particularly with complex substrates. researchgate.net

Scope and Limitations in Aromatic Substrate Functionalization

The utility of this compound in Friedel-Crafts acylation is governed by several factors inherent to the reaction's mechanism and the structure of the acylating agent.

Scope:

The reaction is generally effective on electron-rich aromatic compounds, such as benzene, toluene, and anisole. beilstein-journals.org

Heterocyclic compounds like thiophene, furan, and pyrrole (B145914) are also suitable substrates for acylation. dokumen.pub

The resulting aryl ketones are valuable intermediates in the synthesis of more complex molecules. numberanalytics.com

Limitations:

Steric Hindrance: this compound is a sterically bulky acylating agent due to its branched, 16-carbon chain. This bulk can significantly hinder its approach to the aromatic ring, leading to lower reaction rates and yields compared to smaller acyl chlorides. numberanalytics.comnumberanalytics.com Steric clash is particularly pronounced with substituted aromatics where the positions available for acylation are sterically encumbered. plymouth.ac.uk

Substrate Deactivation: The Friedel-Crafts acylation fails with strongly deactivated aromatic rings. Substrates bearing potent electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are not nucleophilic enough to attack the acylium ion. lumenlearning.com

Catalyst Stoichiometry: Traditional Lewis acid catalysts like AlCl₃ are often required in stoichiometric amounts because they form a complex with the product ketone, rendering the catalyst inactive. researchgate.net However, research into more sustainable, truly catalytic systems using metal triflates or solid acid catalysts is ongoing. researchgate.net

Rearrangement: Unlike Friedel-Crafts alkylation, the acylium ion intermediate in the acylation reaction is resonance-stabilized and does not typically undergo rearrangement. numberanalytics.comlumenlearning.com This is a significant advantage, allowing for the clean introduction of the 2-hexyldecanoyl group.

The table below summarizes the general applicability of this compound in Friedel-Crafts acylation with different substrate types.

| Substrate Type | Reactivity with this compound | Key Considerations |

| Electron-Rich Aromatics | Good | Steric hindrance may lower yield compared to smaller acyl chlorides. numberanalytics.complymouth.ac.uk |

| Electron-Neutral Aromatics | Moderate | Reaction is possible but may require harsher conditions. |

| Electron-Poor Aromatics | Poor / No Reaction | Ring is too deactivated for electrophilic attack. lumenlearning.com |

| Sterically Hindered Aromatics | Poor / No Reaction | Significant steric clash between substrate and the bulky acyl chloride. numberanalytics.com |

Strategic Applications in Complex Chemical Synthesis and Material Science

Utility in Ionizable Lipid Framework Construction

2-Hexyldecanoyl chloride serves as a critical building block in the synthesis of specific ionizable lipids, which are essential components of lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics.

This compound is a key reactant in the synthesis of ALC-0315, the ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine. nih.govbroadpharm.comrsc.org ALC-0315 is crucial for the vaccine's efficacy, as it encapsulates the delicate mRNA, protecting it from degradation and facilitating its entry into human cells. nih.govbroadpharm.comnih.govchemicalbook.com

One patented synthetic route to an essential precursor for ALC-0315 involves the acylation of 1,6-hexanediol (B165255) with this compound. rsc.orgresearchgate.netgoogle.com In this step, the hydroxyl group of the diol attacks the electrophilic carbonyl carbon of the acyl chloride, forming an ester linkage and yielding the intermediate 6-hydroxyhexyl 2-hexyldecanoate. google.comgoogle.com This reaction is typically performed in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. google.comgoogle.com The resulting mono-acylated intermediate is then subjected to further reactions, including oxidation and reductive amination, to construct the final complex structure of ALC-0315, which features two 2-hexyldecanoate lipid tails. chemicalbook.comresearchgate.net The branched nature of these lipid tails is fundamental to the function of ALC-0315 in the lipid nanoparticle. broadpharm.com

Table 1: Synthesis Step for ALC-0315 Precursor

| Reactant 1 | Reactant 2 | Base | Product | Reference |

|---|

The large-scale production of high-purity ionizable lipids like ALC-0315 presents significant manufacturing challenges. nih.gov Difficulties in scaling up the synthesis and purification of ALC-0315 were identified as a bottleneck in the production of mRNA vaccines during the COVID-19 pandemic. rsc.org

Conventional syntheses are often multi-step processes that require extensive purification, frequently involving column chromatography to remove byproducts and impurities. nih.govchemicalbook.comacs.org For instance, a side product formed during Steglich esterification, an alternative synthesis route, can complicate the purification of the final product. nih.govchemicalbook.com Ensuring the removal of critical impurities, such as N-oxides, is paramount for the quality and safety of the final lipid product. drug-dev.com

To address these scalability issues, continuous flow chemistry has emerged as a promising technology. rsc.org A proof-of-principle continuous flow process for producing ALC-0315 has been developed, which includes the synthesis of this compound from 2-hexyldecanoic acid in a flow reactor. rsc.orgrsc.org This approach offers improved safety, precise reaction control, and higher efficiency compared to traditional batch processing. rsc.org Such innovations are crucial for making the synthesis of essential lipids more scalable and economical, which is vital for the production of LNP-based therapeutics. researchgate.netacs.orgnih.gov

Contribution to Organic Optoelectronic Material Synthesis

The unique branched structure of the 2-hexyldecyl group, introduced via this compound, is leveraged in the synthesis of advanced organic materials for optoelectronic applications, where it influences molecular assembly and enhances performance.

This compound is utilized as a key reagent for the derivatization of chromophores used in organic electronics, particularly squaraine dyes and conjugated polymers. In one synthetic pathway, it is used in a Friedel-Crafts acylation reaction to attach a 2-hexyldecanoyl group to an azulene (B44059) ring. rsc.orgrsc.org This acylated intermediate is then reduced to introduce the 2-hexyldecyl alkyl chain, which serves to enhance the solubility of the target dye and block reactive sites on the azulene unit. rsc.org

Similarly, this compound is employed in the Friedel-Crafts acylation of thiophene-based monomers. rsc.orgscispace.com This functionalization is a critical step before the monomers undergo polymerization reactions, such as Stille coupling, to produce conjugated polymers for use in organic solar cells. rsc.org

The introduction of branched alkyl chains, such as the 2-hexyldecyl group, has a profound impact on the properties of conjugated systems like squaraine dyes. These bulky side chains play a crucial role in modulating the self-assembly and aggregation of the dyes on semiconductor surfaces like titanium dioxide (TiO₂), which is critical for the performance of dye-sensitized solar cells. nih.govacs.orgnih.gov

Table 2: Effect of Branched Alkyl Chains on Squaraine Dye (SQS) Solar Cell Performance

| Dye | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| SQS1 | 672 mV | 7.95 mA/cm² | 3.82% | nih.gov, acs.org |

Functionalization Agent in Polymer Chemistry

This compound serves as an effective functionalization agent in polymer chemistry, primarily to introduce the 2-hexyldecyl group onto monomers prior to polymerization. This strategy is widely used in the synthesis of conjugated polymers for organic electronics. rsc.org The attachment of these bulky, branched alkyl chains is essential for rendering the resulting polymers soluble in common organic solvents. rsc.org This enhanced solubility is a prerequisite for solution-based processing techniques used to fabricate thin-film devices such as organic solar cells and field-effect transistors.

The functionalization is typically achieved via a Friedel-Crafts acylation reaction, where this compound reacts with an aromatic monomer, such as a thiophene (B33073) derivative, in the presence of a Lewis acid catalyst. rsc.orgscispace.com The resulting ketone can then be reduced to the desired alkyl group. This pre-functionalization of monomers is a key strategy for tailoring the physical properties of polymers to meet the specific demands of advanced material applications. While acyl chlorides can also be used to modify existing polymers that have reactive sites like hydroxyl or amine groups, the predominant use of this compound reported in the literature is in the synthesis of functionalized monomers. nih.govrsc.org

Synthesis of Functionalized Monomers for Conjugated Polymers (e.g., Polythiophenes)

This compound serves as a key reagent in the synthesis of functionalized monomers essential for the development of advanced conjugated polymers like polythiophenes. These polymers are at the forefront of research in organic electronics due to their unique electrical and optical properties. physicsjournal.net The introduction of branched side chains, facilitated by this compound, is a critical strategy to enhance the solubility and processability of these otherwise intractable materials. nih.govresearchgate.net

A notable application is in the Friedel-Crafts acylation of thiophene-based compounds. For instance, an acylated thiophene monomer was synthesized by reacting a thiophene derivative with this compound in the presence of a Lewis acid catalyst like tin(II) chloride (SnCl₂). nih.govrsc.org This process attaches the bulky 2-hexyldecanoyl group to the thiophene ring, creating a monomer that can then be polymerized. The resulting polymers, such as certain polythiophene derivatives, exhibit improved solubility in common organic solvents, which is crucial for their application in devices like polymer solar cells. nih.gov

The structure of the solubilizing side chain significantly influences the properties of the final polymer. The branched nature of the 2-hexyldecyl group, as opposed to a linear alkyl chain, is particularly effective at disrupting intermolecular packing, thereby preventing aggregation and improving solubility. This allows for the formation of uniform thin films, a prerequisite for the fabrication of efficient electronic devices. nih.gov

The synthesis of these functionalized monomers is often a multi-step process. For example, the synthesis of a dibrominated monomer for Stille coupling polymerization can involve the initial acylation with this compound, followed by further chemical modifications. nih.govrsc.org The resulting polymer, PT4TV-C, which incorporates this acylated monomer, demonstrated altered electronic properties, including a down-shifted HOMO energy level and a red-shifted absorption spectrum. rsc.org

Contributions to Peptide Lipidation Strategies

Lipidation, the covalent attachment of lipid moieties to peptides, is a powerful strategy to enhance the therapeutic properties of peptide-based drugs. nih.govbiochempeg.com It can improve their metabolic stability, bioavailability, and half-life in the bloodstream. biochempeg.com this compound has been investigated as a lipidation agent, offering a branched fatty acyl moiety that can influence the peptide's interaction with biological components.

Attachment of Branched Fatty Acyl Moieties to Peptides

This compound can be used to attach a branched C16 fatty acyl group to a peptide. nih.gov This is typically achieved by reacting the acyl chloride with a free amino group on the peptide, such as the N-terminus or the side chain of an amino acid like lysine. mdpi.com This modification introduces a hydrophobic component to the peptide, which can significantly alter its physicochemical properties. nih.gov The branched nature of the 2-hexyldecanoyl group is a key feature, distinguishing it from the more commonly used linear fatty acids like palmitic acid. nih.gov

Impact on Peptide Interaction Profiles (e.g., with Albumin)

A primary mechanism by which lipidation prolongs the half-life of peptides is by promoting their binding to serum albumin, a major transport protein in the blood. biochempeg.com Albumin has several binding sites for fatty acids, and lipidated peptides can reversibly bind to these sites, protecting them from rapid clearance and enzymatic degradation. biochempeg.comnih.gov

The structure of the attached fatty acid plays a crucial role in this interaction. Studies have shown that modifying a peptide with 2-hexyldecanoyl acid (equivalent to a 16-carbon chain) can lead to slightly improved protraction (a longer duration of action) compared to modification with the linear C16 palmitic acid. nih.gov However, this modification can also lead to a significant decrease in the peptide's biological potency. nih.gov This highlights the delicate balance between increasing the half-life and maintaining the therapeutic efficacy of the peptide. The branched structure of the 2-hexyldecanoyl moiety likely influences how the lipidated peptide interacts with the binding pockets of albumin, leading to these observed differences in protraction and potency. biochempeg.comnih.gov

Advanced Analytical Characterization in Chemical Research Involving 2 Hexyldecanoyl Chloride

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that are invaluable for identification and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. emerypharma.comebsco.comlongdom.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-hexyldecanoyl chloride, ¹H NMR spectroscopy is used to confirm the presence and connectivity of the various protons in its aliphatic chains. The integration of the signals corresponds to the number of protons in a given environment, while the chemical shift (δ) and multiplicity (splitting pattern) reveal information about neighboring atoms. emerypharma.com Similarly, ¹³C NMR provides a count of the unique carbon atoms in the molecule. The purity of a sample can also be assessed by the absence of extraneous peaks in the NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following data are predicted or based on structurally similar compounds, as specific experimental spectra for this compound are not publicly available. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -COCl | - | ~174 ppm |

| -CH(COCl)- | ~2.90 ppm (m) | ~55 ppm |

| -CH₂- (chains) | 1.20-1.60 ppm (m) | 22-35 ppm |

| -CH₃ (termini) | ~0.88 ppm (t) | ~14 ppm |

m = multiplet, t = triplet

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. uobabylon.edu.iq It is particularly useful for monitoring the progress of a chemical reaction by observing the appearance of product-specific peaks or the disappearance of reactant-specific peaks. youtube.comresearchgate.netyoutube.comyoutube.com

In the context of this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the acid chloride group. This peak typically appears in a characteristic region of the spectrum, distinguishing it from other carbonyl-containing functional groups like esters, ketones, or carboxylic acids. uobabylon.edu.iq For instance, during the synthesis of this compound from 2-hexyldecanoic acid, one can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Acid Chloride (C=O) | Stretching | ~1800 cm⁻¹ (strong, sharp) |

| Alkyl (C-H) | Stretching | 2850-2960 cm⁻¹ (strong) |

| Alkyl (C-H) | Bending | 1375-1465 cm⁻¹ (variable) |

The exact frequency for the C=O stretch in acyl chlorides is typically higher than that of other carbonyl compounds. uobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or five decimal places. algimed.comresearchgate.netresearchgate.net This precision allows for the determination of a compound's elemental composition from its exact mass. researchgate.net

For this compound (C₁₆H₃₁ClO), HRMS can confirm its molecular formula by matching the experimentally measured mass with the theoretically calculated mass. rsc.orgchemspider.com Fragmentation analysis, where the molecule is broken into smaller charged fragments within the mass spectrometer, provides further structural information by revealing the connectivity of the molecule's constituent parts.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₃₁ClO |

| Calculated Monoisotopic Mass | 274.20634 Da |

| Expected Ion (e.g., [M+H]⁺) | 275.21362 Da |

Chromatographic Separation Techniques

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. The components are distributed between a stationary phase and a mobile phase, and separation is achieved based on differential partitioning between the two phases.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. It is widely used to assess the purity of a synthesized compound and to analyze the complex mixtures that result from chemical reactions. researchgate.net

In the analysis of this compound, a reverse-phase HPLC method would typically be employed. sielc.com Purity is determined by the relative area of the main peak corresponding to the compound in the chromatogram. By comparing the retention time of the analyte to that of a known standard, its identity can be confirmed.

Table 4: Typical HPLC Parameters for the Analysis of Acyl Chlorides Note: These are general conditions and would require optimization for this compound.

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. scholarsresearchlibrary.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. rsc.orgnih.govresearchgate.net

While this compound itself has a relatively high boiling point, GC-MS is an invaluable tool for analyzing volatile byproducts or unreacted starting materials in reactions where it is a reactant. For instance, in esterification or amidation reactions, GC-MS can be used to detect and quantify any volatile side products, providing a more complete picture of the reaction outcome. In some cases, derivatization of the acyl chloride may be performed to increase its volatility and thermal stability for GC-MS analysis. rsc.org

Table 5: General GC-MS Conditions for Volatile Analyte Screening

| Parameter | Condition |

| Column | HP-5MS or similar non-polar capillary column |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) |

| Injector Temperature | 250°C |

| MS Detector | Electron Ionization (EI), full scan mode |

Gel Permeation Chromatography (GPC) for Polymeric Product Molecular Weight Distribution

In the synthesis of polymeric materials derived from this compound, such as regioregular poly(3-(2'-hexyldecanoyl)thiophene), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight distribution of the resulting polymer. This method separates polymer molecules based on their hydrodynamic volume in solution, providing crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.

The molecular weight and its distribution are critical parameters that significantly influence the macroscopic properties of the polymer, including its solubility, thermal characteristics, and performance in electronic applications. A narrow PDI is often indicative of a well-controlled polymerization reaction, leading to polymer chains of similar length.

In a typical GPC analysis of a polythiophene derivative with a 2-hexyldecanoyl side chain, the polymer is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF) or chlorobenzene, at a specific concentration. The solution is then injected into the GPC system, where it passes through a series of columns packed with porous gel. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time.

The eluted polymer is detected by one or more detectors, commonly a refractive index (RI) detector, which measures the change in the refractive index of the solvent due to the presence of the polymer. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), a calibration curve of log(molecular weight) versus elution volume is generated. This curve is then used to determine the molecular weight distribution of the polymer sample.

Research findings for analogous poly(3-alkylthiophene)s indicate that the molecular weight can be controlled by varying the reaction conditions, such as the monomer-to-catalyst ratio. For instance, studies on poly(3-hexylthiophene) (P3HT) have demonstrated that Mn can be systematically varied from approximately 10 kDa to over 70 kDa. nih.gov The polydispersity index for such polymers synthesized via controlled polymerization methods is typically in the range of 1.3 to 2.0, indicating a relatively narrow molecular weight distribution. ntu.edu.tw

The following interactive data table presents typical GPC data that would be obtained for a series of poly(3-(2'-hexyldecanoyl)thiophene) samples synthesized under different conditions to achieve varying molecular weights.

| Sample ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| P3HDT-1 | 15.2 | 22.8 | 1.50 |

| P3HDT-2 | 25.8 | 41.3 | 1.60 |

| P3HDT-3 | 42.5 | 72.3 | 1.70 |

| P3HDT-4 | 60.1 | 108.2 | 1.80 |

This table is representative of typical data for poly(3-alkylthiophene)s and is intended for illustrative purposes.

This detailed characterization of the molecular weight distribution by GPC is fundamental to establishing structure-property relationships for polymers derived from this compound, enabling the optimization of their synthesis for specific applications.

Computational Chemistry Approaches for Understanding Reactivity and Design

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation to describe the electronic structure of a molecule. northwestern.edulsu.edumpg.de These methods provide detailed information about electron distribution, molecular orbitals, and the energies associated with different molecular states, which are fundamental to chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. rsc.orgjocpr.comresearchgate.net For 2-hexyldecanoyl chloride, DFT can elucidate key features that govern its reactivity. The high electronegativity of the oxygen and chlorine atoms bonded to the carbonyl carbon creates a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack. chemistrystudent.com

DFT calculations can precisely quantify this charge distribution and map the molecular electrostatic potential (ESP), visually identifying the electron-deficient (electrophilic) and electron-rich (nucleophilic) regions of the molecule. Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| Partial Charge on Carbonyl Carbon | +0.65 e | Indicates a highly electrophilic center, susceptible to nucleophilic attack. |

| HOMO Energy | -7.2 eV | Energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.1 eV | Energy of the lowest empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.1 eV | Indicator of chemical reactivity; a large gap suggests high stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Beyond simple energetics, DFT is instrumental in mapping the entire potential energy surface of a chemical reaction. lsu.edu This allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and, most importantly, transition states. rsc.orgresearchgate.netmdpi.com The transition state is the highest energy point along the reaction coordinate and the energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate. mdpi.com

For this compound, reactions with nucleophiles like water, alcohols, or amines are of primary interest. chemistrystudent.comchemguide.co.uklibretexts.org Computational studies can distinguish between different possible mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism that proceeds through a tetrahedral intermediate. nih.gov By calculating the energies of all stationary points on the reaction pathway, a reaction energy profile can be constructed. This profile provides a quantitative understanding of the kinetic and thermodynamic factors controlling the reaction. Such studies on simpler acyl chlorides have shown that the mechanism can be influenced by the nucleophile and solvent conditions. nih.govresearchgate.net

Table 2: Hypothetical Reaction Energy Profile for the Hydrolysis of this compound Energies are relative to the reactants and represent a plausible pathway.

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack of water on the carbonyl carbon. | +12.5 |

| Tetrahedral Intermediate | A short-lived intermediate where the carbonyl carbon is sp³ hybridized. | -4.0 |

| Transition State 2 (TS2) | Expulsion of the chloride leaving group. | +8.0 |

| Products | 2-Hexyldecanoic Acid + HCl | -15.0 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insight into electronic effects, molecular modeling and dynamics simulations are better suited for studying the behavior of larger systems and phenomena that occur over longer timescales, such as conformational changes and intermolecular interactions. mit.edu These methods use classical mechanics (force fields) to model the interactions between atoms. acs.org

The presence of long, flexible hexyl and decanoyl chains means that this compound can exist in a vast number of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

The specific three-dimensional shape of the molecule can be crucial for its reactivity. The bulky, branched alkyl groups could potentially shield the reactive carbonyl carbon from an incoming nucleophile, a phenomenon known as steric hindrance. Molecular modeling techniques, such as systematic or stochastic conformational searches, can be employed to explore the potential energy surface and identify the most populated conformers at a given temperature. Quantum mechanical calculations can then be used to refine the energies of these key conformations. researchgate.net Understanding the preferred shapes of this compound is essential for designing reactions and predicting how it will interact with other molecules, such as in self-assembly or at interfaces. nih.gov

Table 3: Hypothetical Low-Energy Conformers of this compound Energies are relative to the most stable conformer.

| Conformer | Description | Relative Energy (kcal/mol) | Steric Accessibility of C=O |

|---|---|---|---|

| 1 (Global Minimum) | Fully extended, anti-periplanar alkyl chains. | 0.00 | High |

| 2 | Gauche interaction in the decanoyl chain. | +0.95 | High |

| 3 | Folded conformation where the hexyl chain shields the carbonyl group. | +2.50 | Low |

| 4 | Folded conformation where the end of the decanoyl chain interacts with the acyl group. | +3.10 | Medium |

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a molecular system. aip.orgacs.org An MD simulation of this compound, either in its pure liquid form or in a solution, can reveal how the molecules interact with each other and with the solvent. rsc.org

These simulations can predict key bulk properties and describe intermolecular forces in detail. For this compound, there is a distinct separation of character: the polar, reactive acyl chloride "head" and the large, nonpolar, branched alkyl "tail." MD simulations can show how these different parts of the molecule interact with polar or nonpolar solvents, or how they might aggregate in solution. researchgate.net By analyzing simulation trajectories, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding one molecule at a certain distance from another. dovepress.com This is crucial for understanding solvation effects on reaction rates and the mechanisms of self-assembly in surfactant-like molecules. The binding free energy between the acyl chloride and a reactant can also be estimated, providing insight into the formation of reactant complexes prior to the chemical reaction. nih.gov

Table 4: Key Intermolecular Interactions for this compound Systems

| Interaction Type | Relevant Parts of Molecule | Significance in MD Simulations |

|---|---|---|

| van der Waals (Dispersion) | Alkyl chains (hexyl and decanoyl) | Dominant force for chain packing, aggregation, and interaction with nonpolar solvents. |

| Dipole-Dipole | Acyl chloride group (-COCl) | Important for interactions between the polar heads and with polar solvents. |

| Solvation Shell Effects | Entire molecule | Simulations can model the explicit arrangement of solvent molecules around the solute, affecting reactivity. |

| Hydrogen Bonding | Carbonyl oxygen (as an acceptor) with protic solvents/reactants (e.g., water, alcohols) | Can stabilize pre-reaction complexes and influence reaction pathways. |

Emerging Research Frontiers and Future Prospects

Sustainable and Green Chemistry Routes for Acyl Chloride Synthesis

The traditional synthesis of acyl chlorides, including 2-hexyldecanoyl chloride, often involves reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). chemguide.co.uk These methods, while effective, raise environmental and safety concerns due to their corrosive nature and the generation of stoichiometric byproducts. For instance, the reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride gases. chemguide.co.uk

In response, the field is moving towards more sustainable and green alternatives that align with the principles of green chemistry. A key focus is the replacement of hazardous solvents and reagents. tandfonline.comrsc.org Research has demonstrated the potential of using aqueous media for acylation reactions, which minimizes the need for volatile and toxic organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). tandfonline.comresearchgate.net The use of bio-based solvents, such as Cyrene™, is also being explored as a greener alternative to traditional dipolar aprotic solvents. rsc.org

Another strategy involves improving the atom economy of the synthesis process. Catalytic methods are being developed to replace stoichiometric reagents. For example, the use of phosgene (B1210022) or thionyl chloride in the presence of catalysts like N,N-disubstituted formamides can increase reaction speed and efficiency, with the advantage of forming only gaseous byproducts that are easier to remove. google.com The broader concept of "chlorine chemistry" is being viewed through a sustainability lens, where chlorine, produced from abundant sodium chloride, is used to create reactive intermediates like acyl chlorides, with byproducts such as hydrogen chloride being commercially utilized, thus creating a more circular process. nih.gov

| Synthesis Route | Reagent/Solvent | Advantages | Disadvantages |

| Traditional | Thionyl Chloride (SOCl₂) | Effective, readily available | Corrosive, produces SO₂ and HCl gas byproducts chemguide.co.uk |

| Traditional | Phosphorus Pentachloride (PCl₅) | Reacts in the cold | Produces solid phosphorus oxychloride byproduct chemguide.co.uk |

| Green Alternative | Aqueous Media (e.g., TPGS-750-M) | Reduces use of toxic organic solvents, easier product isolation tandfonline.comresearchgate.net | Potential for hydrolysis of the acyl chloride |

| Green Alternative | Bio-based Solvents (e.g., Cyrene™) | Biodegradable, less toxic than traditional solvents rsc.org | Can be challenging to remove due to high boiling point |

| Catalytic Route | Phosgene/Thionyl Chloride + Catalyst | Increased reaction rate, gaseous byproducts are easily removed google.com | Phosgene is highly toxic |

Development of Novel Catalytic Systems for this compound Reactions

The high reactivity of this compound makes it a valuable intermediate for synthesizing a wide range of molecules, particularly amides and esters. Research is focused on developing novel catalytic systems to control these reactions, enhancing selectivity, improving yields, and enabling reactions under milder conditions.

Catalytic amide bond formation is a significant area of development, aiming to replace less efficient methods that require stoichiometric coupling reagents. scispace.comnih.gov Various catalytic systems are being investigated for direct amidation reactions, including those based on boronic acids, hafnium (e.g., Cp₂HfCl₂), zirconium, and iron(III) chloride salts. mdpi.comsciepub.com These catalysts can activate the carboxylic acid or its derivative, facilitating nucleophilic attack by an amine under milder conditions and with higher atom economy. nih.govmdpi.com For instance, a cooperative catalysis system using DABCO/Fe₃O₄ has been shown to be effective for the N-methyl amidation of carboxylic acids, avoiding corrosive activating reagents. nih.gov

Furthermore, photoredox catalysis represents a cutting-edge approach, using visible light to mediate reactions. Tandem catalysis cycles have been developed for carbonylative amidation of organohalides, showcasing the potential for novel, light-driven transformations that could be adapted for acyl chloride reactions. scispace.com The development of such systems for reactions involving this compound could lead to more efficient and selective syntheses of complex molecules, such as in telescoped chlorination-esterification processes. rsc.org The choice of solvent can also play a crucial role in directing the outcome of these catalytic reactions. nih.gov

| Catalytic System | Reaction Type | Key Advantages |

| Boric Acid | Direct Amidation | Operationally simple, high-yielding, green catalyst sciepub.com |

| Hafnium (Cp₂HfCl₂) | Direct Amidation | Enables reactions at room temperature with short reaction times mdpi.com |

| Iron(III) Chloride | Direct Amidation from Esters | Low-cost, readily available, solvent-free conditions mdpi.com |

| DABCO/Fe₃O₄ | N-methyl Amidation | Avoids corrosive reagents, catalyst can be recovered and reused nih.gov |

| Photoredox Catalysis | Carbonylative Amidation | Uses visible light, high functional group tolerance scispace.com |

Broadening Applications in Bio-inspired and Advanced Functional Materials

The unique branched structure of this compound—a C16 fatty acyl chloride—makes it an attractive building block for advanced functional materials, particularly in bio-inspired and biomedical applications. Its lipid-like character allows it to be incorporated into structures that mimic biological components.

A prime example is its use in the synthesis of ionizable lipids for drug delivery. This compound is a key reactant in the synthesis of ALC-0315, an ionizable lipid used as an excipient in mRNA-encapsulating lipid nanoparticles (LNPs). rsc.org The specific structure imparted by the 2-hexyldecanoyl group is crucial for the performance of the LNP in protecting and delivering the mRNA payload.

Beyond drug delivery, there is a growing interest in using acyl chlorides to modify natural polymers to create novel bio-based materials. pjoes.com For example, polysaccharides like guar gum can be esterified by reacting their hydroxyl groups with fatty acid chlorides. This process creates derivatives with altered physical properties, such as improved emulsifying capabilities, which are valuable in the food and cosmetic industries. pjoes.com The principles of bio-inspiration are guiding the development of materials with functions like self-healing, anti-fouling, and controlled release, where the covalent attachment of lipidic moieties like 2-hexyldecanoyl can control surface properties and molecular assembly. researchgate.netrsc.org The synthesis of biodegradable polymers for environmental applications, such as water purification, is another area where functionalization with such acyl chlorides could impart desired properties. mdpi.com

| Application Area | Material Type | Role of this compound |

| Drug Delivery | Ionizable Lipids (e.g., ALC-0315) | Forms the core lipid structure, essential for mRNA encapsulation and delivery rsc.org |

| Biomaterials | Modified Polysaccharides (e.g., Guar Gum Esters) | Covalently attaches to the polymer backbone to modify physical properties like solubility and emulsification pjoes.com |

| Functional Polymers | Biodegradable Adsorbents | Potential functionalizing agent to enhance affinity for specific contaminants mdpi.com |

| Bio-inspired Surfaces | Self-Assembling Systems | Provides a hydrophobic, lipid-like component to direct molecular organization and surface properties rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical synthesis is increasingly being managed through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to accelerate the discovery and optimization of synthetic routes for and involving this compound.

ML algorithms can analyze vast datasets of chemical reactions to predict outcomes, such as yield and selectivity, with high accuracy. beilstein-journals.orgeurekalert.org For the synthesis of this compound, ML models can be trained to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. duke.edu

Furthermore, AI and ML are being used to optimize the conditions for reactions where this compound is a reactant. By combining ML algorithms with high-throughput experimentation (HTE) platforms, researchers can rapidly screen a wide range of reaction parameters. beilstein-journals.org Active learning approaches, where the algorithm suggests the next experiment to perform for maximal information gain, are particularly powerful. duke.edu These strategies can uncover non-obvious relationships between reaction parameters and outcomes, leading to novel and more efficient synthetic protocols that might defy conventional chemical intuition. duke.edu The ultimate goal is to create predictive models that can guide chemists in designing and executing reactions with a high degree of precision and efficiency. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hexyldecanoyl chloride, and what critical reaction parameters must be controlled?

- Methodological Answer : The primary synthesis involves acylation using thionyl chloride (SOCl₂) under controlled conditions. For example, in continuous flow synthesis, a solution of the carboxylic acid precursor (e.g., 2-hexyldecanoic acid) is mixed with SOCl₂ (1.1 equiv.) in 2-methyltetrahydrofuran (2-MeTHF) with catalytic DMF. Key parameters include temperature (80°C), residence time (20 minutes), and stoichiometric precision to minimize side reactions . Characterization via NMR and IR ensures product purity and structural confirmation .

Q. How can researchers verify the structural integrity of this compound in complex reactions (e.g., esterification)?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR to confirm acyl group incorporation and absence of unreacted hydroxyl groups.

- IR spectroscopy to validate the disappearance of the -OH stretch (~2500–3300 cm⁻¹) and presence of the acyl chloride C=O stretch (~1800 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation. Cross-referencing with literature data (e.g., patents or peer-reviewed studies) resolves ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in lipid nanoparticle synthesis, particularly for mRNA vaccine applications?

- Methodological Answer :

- Continuous Flow Reactors : Optimize parameters like temperature gradients, mixing efficiency, and residence time distribution to enhance reaction homogeneity and scalability .

- In-line Analytics : Implement real-time monitoring (e.g., FTIR or UV-Vis) to detect intermediates and adjust conditions dynamically.

- Post-Reaction Quenching : Use controlled hydrolysis (e.g., with ice-cold water) to stabilize the product and prevent degradation. Yield improvements are validated via HPLC or GC-MS .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated acylations?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, anhydrous environment, catalyst batch).

- Controlled Variable Analysis : Systematically test variables like solvent polarity (e.g., 2-MeTHF vs. dichloromethane) or acyl chloride stoichiometry.

- Statistical Modeling : Apply response surface methodology (RSM) to identify nonlinear interactions between parameters. Cross-lagged panel designs (e.g., time-series data) can disentangle short-term vs. long-term yield discrepancies .

Q. How can mechanistic studies elucidate the role of this compound in stabilizing lipid nanoparticles?

- Methodological Answer :

- Isotopic Labeling : Use deuterated or ¹³C-labeled this compound to track its incorporation into lipid bilayers via solid-state NMR.

- Molecular Dynamics (MD) Simulations : Model interactions between the acyl chain and ionizable lipids to predict phase behavior and encapsulation efficiency.

- Cryo-EM Imaging : Correlate structural homogeneity of nanoparticles with acyl chloride purity and reaction kinetics .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess the impact of raw material quality (e.g., acid precursor purity), catalyst loading, and solvent drying.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as acyl chloride content (>98%) and impurity profiles (e.g., residual SOCl₂).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify storage conditions that prevent hydrolysis .

Methodological Considerations for Data Analysis

- Handling Spectral Data Contradictions : Cross-validate NMR/IR results with independent techniques (e.g., X-ray crystallography for crystalline derivatives) .

- Longitudinal Stability Analysis : Use structural equation modeling (SEM) to assess how synthesis parameters influence long-term nanoparticle performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.